![molecular formula C22H17N3O4S B2801810 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 896684-83-6](/img/structure/B2801810.png)
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Overview
Description
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzonitrile group, and a benzo[e][1,2,4]thiadiazine core
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been known to exhibit a broad spectrum of pharmacological properties due to their interaction with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes, which could be responsible for its observed effects .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antibacterial, antifungal, antitubercular, anticancer, anticonvulsant, analgesic, anti-inflammatory, antidepressant, antimalarial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with sulfur and other reagents to form the benzo[e][1,2,4]thiadiazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile: shares similarities with other benzo[e][1,2,4]thiadiazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile represents a class of biologically active molecules with potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzonitrile moiety linked to a thiadiazine derivative.
- Functional Groups : The presence of methoxy and dioxido groups enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown efficacy against various pathogenic bacteria. A study demonstrated that certain triazolo[3,4-b]thiadiazines displayed notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. Studies have shown that triazolothiadiazine derivatives can inhibit cancer cell proliferation. For example, one derivative demonstrated an IC50 value of 64.5 µg/mL against A549 lung carcinoma cells, indicating its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Thiadiazine derivatives are also known for their anti-inflammatory properties. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
- DNA Binding : Some derivatives exhibit DNA-binding properties, which can lead to apoptosis in cancer cells .
Study 1: Anticancer Activity
In a study assessing the anticancer effects of thiadiazine derivatives, researchers synthesized various compounds and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in lung carcinoma cells (A549) and breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via reactive oxygen species (ROS) generation .
Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of several triazolothiadiazine derivatives revealed that some exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its therapeutic potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-6-4-5-18(13-19)25-22(26)24(15-17-11-9-16(14-23)10-12-17)20-7-2-3-8-21(20)30(25,27)28/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWTCFUVDPLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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